Unii-FD1LY3K97F
Overview
Description
Scientific Research Applications
Translating Research into Innovations
One application of Unii-FD1LY3K97F in scientific research is in the realm of translating basic scientific research into practical innovations. This process has historical significance, tracing back to ancient discoveries and leading to modern advancements such as space exploration. Institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a key role in this, providing training, education, and financial support to develop viable and socially beneficial businesses from scientific research (Giordan et al., 2011).
Collaborative Environments in Environmental Research
This compound is instrumental in creating collaborative working environments, especially for large-scale scientific applications. An example is the Unified Air Pollution Model (UNI-DEM), which involves continuous development and experimentation by institutes across Europe. This collaborative approach addresses challenges associated with remote development and data sharing in large scientific applications (Şahin et al., 2009).
Standardizing Data for Cross-National Research
The Standardized World Income Inequality Database (SWIID) is another application where this compound plays a role. It standardizes data to facilitate cross-national research on income inequality, making it more suited to broad research than other sources. This standardization allows for greater comparability across a large sample of countries and years, enhancing the efficiency of research in this field (Solt, 2009).
Nanoparticle Synthesis in Material Science
In the field of material science, this compound contributes to the development of novel materials through liquid-phase syntheses of inorganic nanoparticles. This research is fundamental to advancements in industries and technologies, particularly in electronics, where new semiconducting materials have led to significant technological evolution (Cushing et al., 2004).
Accelerating Technological Industrialization in Universities
Universities play a critical role in accelerating the transformation of scientific and technical achievements into viable industries. This compound is involved in promoting this transformation, encouraging universities to focus on national economic construction and develop more cost-effective scientific and technological industries (Tuo Xian-guo, 2004).
Computational Fluid Dynamics in Ventilation Research
In indoor air science and building ventilation, this compound supports the application of computational fluid dynamics (CFD). The rapid growth in computer hardware capabilities has made CFD an integral part of scientific research for developing complex air distribution and ventilation systems in buildings. This includes challenges in turbulence modelling, numerical approximation, and boundary conditions relevant to building ventilation (Li & Nielsen, 2011).
Protein Sequence Knowledgebase in Biological Research
The Universal Protein Resource (UniProt) is an application of this compound in biological research, providing a stable, comprehensive, and accurately annotated protein sequence knowledgebase. This resource supports a wide range of biological research by offering extensive cross-references and querying interfaces, which are crucial for exploring protein functions and relationships (Morgat et al., 2010).
Mechanism of Action
Target of Action
3-Epi-Entecavir, also known as Entecavir 3-epimer or Unii-FD1LY3K97F, primarily targets the Hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication process of the HBV . In addition to its conventional use, 3-Epi-Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B) , an enzyme overexpressed in various tumors and involved in hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Mode of Action
3-Epi-Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
3-Epi-Entecavir affects the HBV replication process by inhibiting the HBV polymerase . Furthermore, it influences the PI3K/AKT signaling pathway .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
3-Epi-Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression . It also appears to inhibit PARP-1, has a high genetic barrier, reducing the chance of resistance development, and can also prevent the reactivation of the hepatitis B virus in cancer patients .
Biochemical Analysis
Biochemical Properties
3-Epi-Entecavir interacts with several enzymes and proteins in its biochemical reactions. It is a competitive inhibitor of the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus polymerase . This includes base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Cellular Effects
3-Epi-Entecavir has significant effects on various types of cells and cellular processes. It reduces the serum HBV DNA levels, leading to a decrease in viral replication . This results in a reduction of the viral load in the cells, thereby influencing cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Epi-Entecavir involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . This results in a decrease in the synthesis of the positive strand of HBV DNA .
Temporal Effects in Laboratory Settings
Over time, 3-Epi-Entecavir has shown to maintain its efficacy in laboratory settings. It continues to suppress HBV DNA and maintain lower WHsAg levels over a long period
Dosage Effects in Animal Models
The effects of 3-Epi-Entecavir vary with different dosages in animal models. In a study involving woodchucks, the combination therapy of entecavir and another drug led to a prolonged suppression of WHV replication . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
3-Epi-Entecavir is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
3-Epi-Entecavir is transported and distributed within cells and tissues. It interacts with renal SLC transporters hOAT1, hCNT2, and hCNT3
Properties
IUPAC Name |
2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367369-77-4 | |
Record name | Entecavir 3-epimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENTECAVIR 3-EPIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.